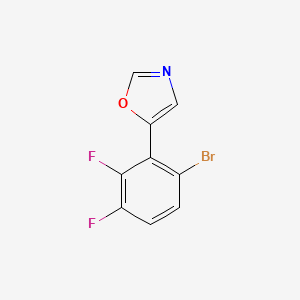

5-(6-bromo-2,3-difluorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(6-bromo-2,3-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILVMNWDLPRZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Pathways in Oxazole Synthesis and Functionalization

Mechanistic Studies of Key Oxazole-Forming Reactions

The construction of the oxazole (B20620) core can be achieved through various reaction types, each characterized by a distinct mechanistic pathway. These include cycloaddition reactions, intramolecular cyclizations, and sequential bond-forming strategies.

[3+2] cycloaddition reactions represent a powerful and atom-economical approach to oxazole synthesis, involving the combination of a three-atom component and a two-atom component.

A photoinduced, metal-free protocol has been developed for the synthesis of oxazoles from diazo compounds and nitriles. nih.gov The mechanism commences with the photolysis of the diazo compound, which generates a singlet carbene. This highly reactive intermediate is then trapped by a nitrile in a [3+2] cycloaddition fashion to yield the substituted oxazole. nih.gov This method avoids the need for metal catalysts or photosensitizers, relying on blue light to drive the reaction. nih.gov

Gold catalysis offers another effective pathway for [3+2] cycloadditions. In one approach, ynamides react with 1,4,2-dioxazoles in the presence of a gold catalyst. rsc.orgrsc.org The proposed mechanism involves the 1,4,2-dioxazole (B14750496) acting as an N-acyl nitrene equivalent. This generates an α-imino gold-carbene intermediate, which subsequently undergoes cyclization to form the highly functionalized oxazole product. rsc.orgrsc.org

Electrochemical methods also enable [3+2] cycloadditions for oxazole synthesis. A phosphine-mediated deoxygenative cycloaddition of carboxylic acids and isocyanides proceeds via anodic oxidation. rsc.org Mechanistic studies suggest that this oxidation generates a key acyloxyphosphonium ion intermediate, which then undergoes nucleophilic substitution and cycloaddition with the isocyanide to form the oxazole ring. rsc.org

| [3+2] Cycloaddition Method | Reactants | Key Intermediate | Conditions | Reference(s) |

| Photoinduced Cycloaddition | Diazo compounds, Nitriles | Singlet Carbene | Blue light, Metal-free | nih.gov |

| Gold-Catalyzed Cycloaddition | Ynamides, 1,4,2-Dioxazoles | α-Imino Gold-Carbene | Gold catalyst | rsc.orgrsc.org |

| Electrochemical Cycloaddition | Carboxylic Acids, Isocyanides | Acyloxyphosphonium Ion | Anodic oxidation, Phosphine (B1218219) mediator | rsc.org |

This table provides a summary of different [3+2] cycloaddition pathways for oxazole synthesis.

Intramolecular cyclization of appropriately functionalized acyclic precursors is a common and versatile strategy for constructing the oxazole ring.

One prominent method involves the cycloisomerization of N-propargylamides. mdpi.comscite.ai In a zinc-catalyzed process, the Lewis acidic Zn(OTf)₂ activates the alkyne triple bond of the N-propargylamide. This facilitates a regioselective 5-exo-dig intramolecular cyclization, which, after hydrolysis, yields an oxazoline (B21484) intermediate that can lead to the final oxazole product. mdpi.com

The oxidative cyclization of enamides provides another route. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form functionalized oxazoles in a process that is free of heavy metals. nih.gov Similarly, copper-catalyzed intramolecular cyclization of β-(methylthio)enamides serves as a key step in a two-step synthesis of 2-phenyl-4,5-substituted oxazoles. acs.org

| Intramolecular Cyclization Precursor | Catalyst/Reagent | Mechanism Type | Key Features | Reference(s) |

| N-Propargylamides | Zn(OTf)₂ | Lewis acid-catalyzed cycloisomerization | 5-exo-dig cyclization | mdpi.com |

| Enamides | Phenyliodine diacetate (PIDA) | Oxidative cyclization | Heavy-metal-free C-O bond formation | nih.gov |

| β-(Methylthio)enamides | Copper(I) iodide (CuI) | Copper-catalyzed cyclization | Key step for 2,4,5-substituted oxazoles | acs.org |

This table outlines various intramolecular cyclization mechanisms for synthesizing oxazoles.

Sequential or cascade reactions that form the constituent C-N and C-O bonds of the oxazole ring in a controlled manner are highly efficient.

A palladium-catalyzed method enables the synthesis of oxazole derivatives from simple amides and ketones. organic-chemistry.orgnih.gov Mechanistic studies indicate the reaction proceeds through a sequence of dehydration condensation, imine/enamine isomerization, and a Pd-catalyzed C-H activation, which is followed by reductive elimination to forge the C-N and C-O bonds, closing the ring. organic-chemistry.org This approach benefits from readily available starting materials. organic-chemistry.org

Metal-free organocatalytic methods have also been developed. One such protocol involves a cascade reaction that forms C-N and C-O bonds through a dual sp³ C-H activation, affording oxazole derivatives under mild conditions in the air. rsc.org Another strategy utilizes iodine as a catalyst. In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), β-acylamino ketones can be converted selectively into oxazoles through I₂-catalyzed C-O bond formation and subsequent dehydrogenation. nih.gov

Identification and Role of Reactive Intermediates

The course of many oxazole syntheses is dictated by the formation and reactivity of specific transient species. Understanding these intermediates is crucial for controlling the reaction outcome.

Acyloxyphosphonium ions are key intermediates in certain oxazole syntheses, particularly those employing phosphine mediators. In a direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition, carboxylic acids are used as starting materials. rsc.org The proposed mechanism involves the generation of an acyloxyphosphonium ion as a key intermediate through anodic oxidation. This electrophilic species is then susceptible to nucleophilic attack and subsequent cycloaddition to form the oxazole. rsc.org A related intermediate, an acylpyridinium salt, is formed in situ in a reaction between carboxylic acids and a triflylpyridinium reagent, which then reacts with isocyanoacetates to yield the oxazole. nih.gov

Nitrene transfer reactions are instrumental in forming C-N bonds and are often part of a catalytic cycle for oxazole synthesis. Gold-catalyzed reactions, for example, can utilize 1,4,2-dioxazoles as efficient N-acyl nitrene equivalents. rsc.orgrsc.org In this process, the gold catalyst facilitates the transfer of the nitrene moiety to an alkyne (such as an ynamide), generating a reactive α-imino gold-carbene intermediate without the formation of a formal metal-nitrene complex. rsc.org This intermediate then rapidly cyclizes to produce the oxazole. rsc.org This contrasts with other metal-catalyzed systems, such as those using titanium, where oxidative nitrene transfer from azides can occur via Ti(II)/Ti(IV) redox cycles. nih.gov The development of new nitrene transfer reagents and catalytic systems continues to be a significant area of research to achieve high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net

Radical-Based Mechanistic Insights

The synthesis and functionalization of oxazole rings, such as that in 5-(6-bromo-2,3-difluorophenyl)oxazole, can proceed through various mechanistic pathways, including those involving radical intermediates. These pathways are crucial for forming the heterocyclic core and introducing substituents.

One significant approach involves a radical cascade strategy that enables the synthesis of oxazoles from simple starting materials. rsc.org This process is characterized by a double C–H oxidation mechanism facilitated by imidate and acyloxy radicals generated in situ. rsc.org These radical species promote regio- and chemo-selective functionalization through a tandem hydrogen atom transfer (HAT) process, offering a modular route to the oxazole core. rsc.org The involvement of radical intermediates in such syntheses can be confirmed experimentally; for instance, the introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) would inhibit the reaction, confirming a radical-based mechanism.

Visible-light photocatalysis represents another modern method for generating radical intermediates in oxazole synthesis. organic-chemistry.org For example, substituted oxazoles can be synthesized from α-bromoketones and benzylamines at room temperature using a photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.orgorganic-chemistry.org The mechanism involves a photocatalytic electron transfer that initiates the formation of radical species, which then proceed through a base-mediated cyclization to form the oxazole ring. organic-chemistry.org

Furthermore, radical C–H arylation offers a pathway to functionalize the oxazole ring. This can occur via a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org In some systems, a catalytic single-electron transfer (SET) mediator, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can facilitate the generation of an aryl radical from an aryl iodide, which then reacts with the oxazole. acs.org Density Functional Theory (DFT) calculations have suggested that a complex between the base (e.g., Cs₂CO₃) and the mediator enhances the SET ability, promoting the radical-chain pathway. acs.org Such radical-based C-H functionalizations are key to introducing aryl groups onto the oxazole core, a process relevant to the synthesis of 5-aryl-substituted oxazoles like the title compound.

Catalytic Effects on Reaction Pathways and Selectivity

Catalysis is fundamental in directing the synthesis and functionalization of oxazoles, influencing both reaction pathways and the selective formation of specific isomers. The choice of catalyst and reaction conditions can determine which position on the oxazole ring is functionalized, a critical consideration for a molecule like this compound where a specific substitution pattern is required.

Transition-metal catalysis, particularly with palladium and copper, is widely employed for the direct C–H arylation of oxazoles, providing an efficient alternative to traditional cross-coupling reactions. nih.govbeilstein-journals.org The regioselectivity of these reactions is highly dependent on the catalytic system. For example, palladium-catalyzed direct arylation can be tuned to favor either the C2 or C5 position of the oxazole ring. beilstein-journals.org DFT calculations have shown that the use of sterically hindered phosphine ligands paired with pivalic acid promotes C2-arylation via a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org In contrast, less electron-donating ligands can lead to C5-arylation. beilstein-journals.org The coordination of the palladium catalyst to the oxazole nitrogen is believed to lower the pKa of the ring protons, facilitating deprotonation and influencing selectivity. nih.govbeilstein-journals.org

Copper catalysts are also effective, often promoting selective arylation at the C2 position. beilstein-journals.org For instance, Cu(I)-catalyzed direct arylation of 5-aryloxazoles with aryl iodides has been achieved using triphenylphosphine (B44618) as a ligand. nih.gov

The following table summarizes the effects of different catalysts on the selectivity of oxazole functionalization:

| Catalyst System | Reactants | Position Functionalized | Mechanistic Insight |

| Pd(0) with P(t-Bu)₃/PivOH | Oxazole-4-carboxylate, Aryl Halide | C2 | Concerted Metalation-Deprotonation (CMD) pathway favored by sterically demanding ligands. beilstein-journals.org |

| Pd(0) with less electron-donating phosphines | Oxazole-4-carboxylate, Aryl Halide | C5 | Formation of a more electrophilic aryl-palladium complex leads to C5-arylation. beilstein-journals.org |

| Cu(I) with PPh₃ | 5-Aryloxazole, Aryl Iodide | C2 | Direct C-H arylation. nih.gov |

| [Ru(bpy)₃]Cl₂ (Photocatalyst) | α-bromoketone, Benzylamine | 2,5-Disubstitution | Visible-light induced radical formation followed by cyclization. organic-chemistry.org |

| TMPZnCl·LiCl | Oxazole | C2 | Deprotonative metalation at the most acidic C-H bond (C2) followed by reaction with electrophiles. acs.org |

| TMPMgCl·LiCl | 2-Substituted Oxazole | C5 | Metalation at the C5 position after the C2 position is blocked. acs.org |

Beyond palladium and copper, other metals and even organocatalysts are used. nih.gov For instance, zinc-based reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be used for the regioselective metalation and subsequent functionalization of the oxazole scaffold. acs.org Due to the higher acidity of the C2-proton, metalation occurs selectively at this position. If the C2 position is already substituted, metalation can then be directed to the C5 position, allowing for the synthesis of highly functionalized oxazoles. acs.org

Influence of Bromo- and Difluorophenyl Substituents on Reaction Kinetics and Mechanisms

The electronic properties of the 6-bromo-2,3-difluorophenyl substituent exert a significant influence on the reactivity of the oxazole ring in this compound. Halogens, particularly fluorine, are strongly electron-withdrawing through inductive effects. This electronic pull has profound consequences for the kinetics and mechanisms of reactions involving both the phenyl and oxazole rings.

The presence of these electron-withdrawing groups deactivates the phenyl ring toward electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present. For reactions involving the oxazole moiety, the electron-withdrawing nature of the substituted phenyl group affects the electron density of the heterocyclic ring.

In the context of direct C–H functionalization, a key strategy for modifying heterocycles, the electronic nature of substituents is critical. nih.govorganic-chemistry.org For the oxazole ring, the C2 position is the most electron-deficient and therefore the most acidic proton, making it the primary site for deprotonation and metallation. nih.gov The strong inductive withdrawal from the 5-aryl substituent would further increase the acidity of the oxazole ring protons, potentially accelerating reactions that proceed via a deprotonation mechanism, such as direct arylation. beilstein-journals.org Deuterium-labeling experiments in related systems have suggested that the C–H bond cleavage can be the rate-determining step in such transformations. rsc.org

Computational studies, such as Density Functional Theory (DFT), provide insight into how substituents modify the electronic structure and reactivity of molecules. rsc.orgresearchgate.netnih.gov For a substituted oxazole, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com The bromo- and difluoro- substituents would lower the energy of the molecular orbitals. DFT studies on similarly halogenated compounds show that halogen substitution can increase the chemical potential (µ) and decrease the electrophilicity index, altering the molecule's reactive profile. chemrxiv.org The electron-withdrawing phenyl group is expected to increase the partial positive charge on the adjacent C5 carbon of the oxazole ring, influencing its susceptibility to nucleophilic attack.

The following table outlines the expected electronic influence of the substituents on the reactivity of different positions of the molecule:

| Molecular Moiety | Position | Substituent Effect | Predicted Influence on Reactivity |

| Oxazole Ring | C2 | Electron-withdrawing effect from aryl group | Increased acidity, favoring deprotonation and C-H functionalization. nih.govbeilstein-journals.org |

| Oxazole Ring | C4 | Electron-withdrawing effect from aryl group | Moderate influence; less pronounced than on C2/C5. |

| Oxazole Ring | C5 | Direct attachment to aryl group | Increased partial positive charge, potential site for nucleophilic attack/ring opening. |

| Phenyl Ring | C4', C5' | Electron-withdrawing effect from Br and F atoms | Deactivation towards electrophilic attack; activation towards nucleophilic attack. |

Chemical Transformations and Derivatization Strategies for 5 6 Bromo 2,3 Difluorophenyl Oxazole

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com For 5-(6-bromo-2,3-difluorophenyl)oxazole, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the bromine-substituted position. The reaction is valued for its mild conditions and tolerance of various functional groups. orgsyn.org

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium complexes with phosphine (B1218219) ligands are commonly employed. nih.gov For instance, the coupling of N-(4-bromophenyl)furan-2-carboxamide with various phenylboronic acids has been successfully achieved using a Pd(dppf)Cl₂ catalyst with a sodium carbonate base in a dioxane/water solvent system. nih.gov Similar conditions can be extrapolated for the target compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant | Product |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 80-100 | Arylboronic acid | 5-(2,3-difluoro-6-arylphenyl)oxazole |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Heteroarylboronic acid | 5-(2,3-difluoro-6-heteroarylphenyl)oxazole |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 100 | Alkylboronic acid | 5-(6-alkyl-2,3-difluorophenyl)oxazole |

Note: This table represents typical conditions and may require optimization for the specific substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation is a cornerstone of modern organic synthesis, allowing for the formation of arylamines from a wide range of amine coupling partners, including primary and secondary amines, anilines, and various nitrogen-containing heterocycles. wikipedia.orgnih.gov The reaction typically requires a palladium precatalyst, a sterically hindered phosphine ligand, and a base. nih.gov

For this compound, this reaction would replace the bromine atom with a substituted amino group. The efficiency of the coupling depends on the selection of the catalytic system. Combinations like Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as Xantphos or tBuBrettPhos have proven effective for the amination of other bromo-substituted heterocycles and purine (B94841) nucleosides. nih.govnih.gov The choice of base, often a strong one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. nih.govnih.gov

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant | Product |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | Primary/Secondary Amine | N-substituted 2,3-difluoro-6-(oxazol-5-yl)aniline |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-100 | Arylamine | N-Aryl-2,3-difluoro-6-(oxazol-5-yl)aniline |

| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | THF | 50-80 | N-Heterocycle | 5-(2,3-Difluoro-6-(heterocyclyl)phenyl)oxazole |

Note: This table represents typical conditions and may require optimization for the specific substrate.

Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be employed to diversify the structure of this compound.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper(I) complexes, to form arylalkynes. libretexts.org It is a reliable method for introducing C(sp)-hybridized carbons. libretexts.org The reaction of this compound with a terminal alkyne would yield a 5-(6-alkynyl-2,3-difluorophenyl)oxazole derivative. Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or piperidine. libretexts.orgnih.gov

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by a palladium complex. While effective, its use has become less frequent due to the toxicity of the tin reagents and byproducts.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.orgresearchgate.net It is known for its high reactivity and functional group tolerance. orgsyn.org To functionalize the target compound, an organozinc reagent would be coupled with the bromo-substituted phenyl ring using a catalyst like Pd(PPh₃)₄ or a Ni(II) complex. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Difluorophenyl Ring

The difluorophenyl ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing fluorine atoms. mdpi.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group, which in this case would be one of the fluoride (B91410) ions. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

The regioselectivity of the substitution on polyfluoroarenes is influenced by the positions of the activating groups. mdpi.com For the 2,3-difluoro arrangement, nucleophilic attack is generally directed to the position para to an activating group. In this molecule, the oxazole-substituted carbon could influence the regioselectivity. The reaction is typically performed with strong nucleophiles such as alkoxides, thiolates, or amines under basic conditions. mdpi.comnih.gov For example, studies on polyfluoroarenes have shown that phenothiazines can displace a fluorine atom in the presence of a mild base like potassium carbonate. mdpi.com

Electrophilic Substitution on the Oxazole (B20620) and Aryl Ring Systems

Electrophilic substitution on the unsubstituted oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com When substitution does occur, it tends to happen at the C4 or C5 position, with C4 being slightly more reactive than C5. pharmaguideline.com However, since the C5 position in the target molecule is already substituted, any electrophilic attack on the oxazole ring would likely be directed to the C4 position, though this would still require forcing conditions unless an activating group is present.

The difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the fluorine and bromine atoms. Therefore, electrophilic reactions such as nitration, sulfonation, or Friedel-Crafts acylation on the aryl ring are expected to be challenging and require harsh conditions. If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile.

One potential electrophilic reaction is halogenation. Bromination of some phenyl-substituted oxazoles using N-bromosuccinimide (NBS) has been shown to occur at the 5-position of the oxazole ring. slideshare.net Given that this position is occupied in the target compound, halogenation might occur at C4 or on the aryl ring, depending on the precise conditions and the relative activation/deactivation of the two ring systems.

Reductive Dehalogenation of the Bromo-Substituent

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation, metal-hydride reducing agents, or dissolving metal reductions.

For this compound, removing the bromine atom would yield 5-(2,3-difluorophenyl)oxazole. A common method for such a transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base like sodium acetate (B1210297) or triethylamine to neutralize the HBr byproduct. Alternative methods include using reducing agents like zinc dust in acetic acid or activated metals. This reaction is useful for accessing the corresponding debrominated scaffold, which can serve as a reference compound or a final target molecule in a synthetic sequence.

Functionalization of the Oxazole Ring at C-2, C-4, and C-5 Positions

The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles and nucleophiles is position-dependent. The acidity of the ring protons follows the order C-2 > C-5 > C-4, a trend that largely dictates the strategies for its functionalization.

Functionalization at the C-2 Position

The C-2 proton of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases. This process, known as lithiation when using organolithium reagents, generates a stable 2-lithiooxazole intermediate. acs.orgclockss.org This nucleophilic species can then react with a wide array of electrophiles to introduce new substituents exclusively at the C-2 position. clockss.orgnih.gov This method is highly reliable for creating 2,5-disubstituted oxazoles. organic-chemistry.org

Common transformations at the C-2 position include:

Alkylation: Reaction with alkyl halides.

Hydroxylation/Carbonyl Addition: Quenching with aldehydes or ketones to form secondary or tertiary alcohols. clockss.org

Silylation: Trapping with silyl (B83357) chlorides, such as trimethylsilyl (B98337) chloride (TMSCl). clockss.org

Carboxylation: Reaction with carbon dioxide to yield a carboxylic acid.

The table below summarizes potential C-2 functionalization reactions applicable to the this compound scaffold.

| Reaction Type | Reagents | Potential Product Structure |

| C-2 Lithiation | 1. n-BuLi or LDA, THF, -78°C | 2-Lithio intermediate |

| Hydroxymethylation | 1. n-BuLi; 2. Formaldehyde (HCHO) | 2-(Hydroxymethyl)-5-(6-bromo-2,3-difluorophenyl)oxazole |

| Alkylation | 1. n-BuLi; 2. Alkyl Halide (R-X) | 2-Alkyl-5-(6-bromo-2,3-difluorophenyl)oxazole |

| Silylation | 1. n-BuLi; 2. TMSCl | 2-(Trimethylsilyl)-5-(6-bromo-2,3-difluorophenyl)oxazole |

Functionalization at the C-4 Position

Direct functionalization at the C-4 position of an oxazole is generally more challenging due to its lower reactivity compared to the C-2 and C-5 positions. acs.org If the C-2 and C-5 positions are blocked, direct metalation at C-4 can be achieved. acs.org However, for a 5-substituted oxazole like the title compound, selective C-4 functionalization requires specific strategies.

Potential, though less direct, methods include:

Directed Ortho-Metalation (DoM): While the oxazole itself can act as a directing group, this typically directs functionalization to the ortho position of an attached phenyl ring. youtube.com A strategically placed directing group on the C-5 phenyl substituent could potentially direct metalation to the C-4 position of the oxazole, though this is sterically demanding.

Halogen Dance Reaction: This reaction involves the base-induced migration of a halogen atom around a heterocyclic ring. For instance, a 5-bromooxazole (B1343016) can isomerize to a 4-bromooxazole (B40895) via a lithiated intermediate, which can then be functionalized. nih.gov While the bromine in the title compound is on the phenyl ring, this principle highlights a potential, albeit complex, route for accessing the C-4 position under specific conditions.

Direct Arylation: Palladium-catalyzed direct arylation of oxazoles has been reported, which could potentially be applied to the C-4 position, although regioselectivity can be an issue. organic-chemistry.org

Functionalization at the C-5 Position and the Aryl Substituent

In this compound, the C-5 position is already substituted. Therefore, synthetic transformations targeting this part of the molecule focus on the pendant 6-bromo-2,3-difluorophenyl ring. The bromine atom serves as a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrhhz.net

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond, allowing the introduction of new alkyl, alkenyl, or aryl groups. youtube.comlibretexts.orgyoutube.com This is one of the most widely used methods for constructing biaryl systems.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, enabling the synthesis of a wide range of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

C-S Coupling: Analogous reactions can be used to form carbon-sulfur bonds by coupling with thiols. rsc.org

These reactions offer a modular approach to derivatize the phenyl ring, significantly expanding the molecular diversity accessible from the starting material.

Multi-Step Transformations to Design Complex Chemical Architectures

The true synthetic power of this compound is realized through multi-step synthetic sequences that leverage the distinct reactivity of its functional groups. By combining functionalization of the phenyl ring with modifications of the oxazole core, intricate and highly complex chemical architectures can be systematically assembled. beilstein-journals.orgijpsonline.com This iterative approach is central to building libraries of related compounds for applications such as drug discovery. acs.orgosi.lv

A representative strategy for designing a complex molecule from this scaffold could involve a sequence of orthogonal reactions, where each step selectively targets one part of the molecule without affecting other functional groups.

An illustrative multi-step synthetic plan is outlined below:

| Step | Transformation | Reagents & Conditions | Intermediate/Product | Rationale |

| 1 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 5-[6-(4-methoxyphenyl)-2,3-difluorophenyl]oxazole | The bromo group is selectively replaced with a methoxyphenyl group, adding molecular complexity to the aryl portion. nih.govnih.govnih.gov |

| 2 | C-2 Lithiation and Aldehyde Addition | 1. n-BuLi, THF, -78°C; 2. Benzaldehyde (B42025) | 5-[6-(4-methoxyphenyl)-2,3-difluorophenyl]oxazol-2-ylmethanol | The C-2 position of the oxazole ring is functionalized with a hydroxybenzyl group without affecting the newly formed biaryl system. acs.orgnih.gov |

| 3 | Oxidation of Alcohol | MnO₂ or Dess-Martin periodinane, CH₂Cl₂ | 5-[6-(4-methoxyphenyl)-2,3-difluorophenyl]oxazol-2-ylmethanone | The secondary alcohol introduced in the previous step is oxidized to a ketone, providing another point for further derivatization. |

This three-step sequence demonstrates how the initial simple scaffold can be elaborated into a significantly more complex molecule with multiple functional groups and stereocenters. The orthogonality of the C-Br cross-coupling and C-2 lithiation allows for a controlled, stepwise construction. Such multi-step processes are invaluable for creating targeted molecules with precisely engineered structures and properties. nih.govresearchgate.net

Computational and Theoretical Studies of 5 6 Bromo 2,3 Difluorophenyl Oxazole

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of 5-(6-bromo-2,3-difluorophenyl)oxazole were found. This type of analysis would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Structure Investigations (HOMO-LUMO Energy Gap, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

There is no available data on the electronic structure of this compound. Such investigations are crucial for understanding the molecule's reactivity, kinetic stability, and potential for intermolecular interactions.

Prediction of Reactivity and Stability Profiles

Specific predictions regarding the reactivity and stability of this compound based on computational models have not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

An NBO analysis, which would provide insight into the intramolecular charge transfer and hyperconjugative interactions within this compound, has not been published.

Prediction and Interpretation of Spectroscopic Data through Computation

NMR Chemical Shift Predictions (1H and 13C)

There are no published computational predictions for the 1H and 13C NMR chemical shifts of this compound.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Computational vibrational analysis is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of a molecule. This analysis provides insights into the molecule's structural characteristics and the nature of its chemical bonds. For this compound, this would be performed using Density Functional Theory (DFT), a common quantum chemical method.

The standard approach involves optimizing the molecular geometry of the compound at a specific level of theory, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p). ajchem-a.comresearchgate.net Following geometry optimization, the vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data. nih.gov

The analysis would focus on identifying the characteristic vibrational modes associated with the different functional groups within the molecule:

Oxazole (B20620) Ring Vibrations: These include C=N, C=C, and C-O stretching and bending modes. The C=N stretching vibration is a key marker for the oxazole ring.

Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com In-plane and out-of-plane bending modes of the C-H bonds also provide structural information.

Carbon-Halogen Vibrations: The C-F and C-Br stretching and bending modes are expected in the fingerprint region of the spectrum. The C-F stretching vibrations, for instance, are anticipated over a broad range, typically 1360-1000 cm⁻¹. ajchem-a.com

A detailed interpretation of the vibrational spectra is carried out with the aid of normal coordinate analysis, which helps in assigning specific vibrational modes to the calculated frequencies. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for Key Functional Groups in a Halogenated Phenyl-Oxazole Structure

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) |

| Aromatic C-H | Stretching | 3050 - 3100 |

| Oxazole C=N | Stretching | 1580 - 1610 |

| Phenyl C=C | Stretching | 1450 - 1600 |

| Oxazole C-O | Stretching | 1220 - 1240 |

| C-F | Stretching | 1100 - 1200 |

| C-Br | Stretching | 500 - 650 |

Note: This table presents typical frequency ranges for the specified functional groups based on DFT calculations of similar molecules. Actual values for this compound would require specific calculation.

Electronic Absorption Spectra (UV-Vis) Prediction

The prediction of electronic absorption spectra, which correspond to UV-Vis spectroscopy, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). strath.ac.ukfaccts.denih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states, as well as the oscillator strengths for these transitions, which relate to the intensity of the absorption peaks. researchgate.net

For this compound, the TD-DFT calculations would be performed on the previously optimized ground-state geometry. The calculations would predict the maximum absorption wavelengths (λ_max) and help in assigning the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs. researchgate.net

The inclusion of solvent effects is crucial for accurate predictions, as solvatochromism (a change in absorption wavelength with solvent polarity) is common. strath.ac.uknih.govbeilstein-journals.org This is often accomplished using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov The choice of functional and basis set can also influence the accuracy of the predicted spectra. strath.ac.uk

Table 2: Illustrative TD-DFT Prediction for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.10 | 302 | 0.45 |

| S₀ → S₂ | 4.55 | 272 | 0.12 |

| S₀ → S₃ | 5.20 | 238 | 0.88 |

Note: This table provides hypothetical data illustrating the typical output of a TD-DFT calculation for a molecule with aromatic and heterocyclic systems. The values are for illustrative purposes only.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of how molecules pack together. The analysis is performed using software like CrystalExplorer, based on crystallographic information file (CIF) data obtained from X-ray diffraction. nih.gov

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Several properties can be mapped onto this surface, including:

d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are significant for intermolecular interactions like hydrogen and halogen bonds. nih.gov

d_i and d_e: These represent the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, respectively. A 2D plot of d_i versus d_e, known as a fingerprint plot, provides a quantitative summary of the different types of intermolecular contacts.

Hydrogen Bonding and Halogen Bonding Interactions

The crystal structure of this compound is expected to be influenced by a network of weak non-covalent interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weak C–H···N and C–H···F hydrogen bonds. The nitrogen atom of the oxazole ring and the fluorine atoms on the phenyl ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom in the molecule is a potential halogen bond donor. This is due to the phenomenon of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond, which can interact favorably with a nucleophile. nih.govacs.orgacs.org The nitrogen atom of the oxazole ring is an excellent halogen bond acceptor site. rsc.org Studies on similar systems show that I···N and Br···N halogen bonds are prominent and directional interactions that can significantly influence crystal packing. rsc.orgmdpi.com In contrast, fluorine is generally a poor halogen bond donor. nih.gov The interplay between weaker C-H···π interactions and stronger halogen bonds often dictates the final supramolecular assembly. mdpi.com

Advanced Computational Methodologies and Software Utilized in Oxazole Studies

The theoretical investigation of oxazole derivatives like this compound relies on a suite of sophisticated software and computational methods.

Software:

Gaussian: A widely used quantum chemistry software package for performing calculations on molecular systems. It is employed for geometry optimization, frequency calculations (IR/Raman), TD-DFT (UV-Vis), and Natural Bond Orbital (NBO) analysis. researchgate.netchemits.com

CRYSTAL: A program specifically designed for calculations on periodic systems like crystals. It can compute the electronic structure and properties of crystalline solids using Hartree-Fock and DFT methods. unito.it

ORCA: Another powerful and versatile quantum chemistry program package capable of performing a wide range of calculations, including DFT and TD-DFT. faccts.de

CrystalExplorer: The standard software for performing Hirshfeld surface analysis and visualizing intermolecular interactions in crystals. nih.gov

Methodologies:

Density Functional Theory (DFT): The workhorse of modern computational chemistry for medium to large molecules. The B3LYP hybrid functional is particularly popular for its balance of accuracy and computational cost in predicting molecular structures and vibrational spectra. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT): The standard method for calculating excited state properties and predicting UV-Vis spectra. faccts.denih.gov

Møller–Plesset Perturbation Theory (MP2): A more computationally intensive method than DFT that can be used for higher accuracy calculations of interaction energies, particularly for non-covalent interactions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and intermolecular interactions, often used to complement Hirshfeld surface analysis. mdpi.com

These tools and methods provide a powerful framework for elucidating the structural, spectroscopic, and electronic properties of complex organic molecules.

Spectroscopic Characterization for Structural Elucidation of 5 6 Bromo 2,3 Difluorophenyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework and determine the exact substitution patterns (regiochemistry) of the molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 5-(6-bromo-2,3-difluorophenyl)oxazole is expected to show distinct signals for the oxazole (B20620) ring protons and the protons on the substituted phenyl ring. The protons on the oxazole ring, H-2 and H-4, typically appear as singlets in unique downfield regions. The aromatic region would display complex multiplets for the two remaining protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine atoms. Fluorine-proton coupling (JHF) over two to four bonds would further split these signals.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals corresponding to the two carbons of the oxazole ring and the eight unique carbons of the difluorobromophenyl moiety. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (O, N, F, Br). The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is a key diagnostic feature. mdpi.com Data from related 4-arylsulfonyl-1,3-oxazoles and other substituted oxazoles help in predicting the chemical shift ranges. biointerfaceresearch.com

Expected ¹H and ¹³C NMR Data for this compound

This table presents expected chemical shift (δ) values based on analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Expected ¹H NMR (δ ppm, Multiplicity, J in Hz) | Expected ¹³C NMR (δ ppm, Multiplicity, J in Hz) |

| Oxazole Ring | ||

| C-2 | - | ~151-153 |

| H-2 | ~8.0-8.2 (s) | - |

| C-4 | - | ~123-125 |

| H-4 | ~7.3-7.5 (s) | - |

| C-5 | - | ~162-164 |

| Phenyl Ring | ||

| C-1' | - | ~120-122 |

| C-2' | - | ~150-152 (dd, ¹JCF ≈ 250, ²JCF ≈ 15) |

| C-3' | - | ~148-150 (dd, ¹JCF ≈ 255, ²JCF ≈ 15) |

| C-4' | - | ~128-130 (dd, JHF) |

| H-4' | ~7.5-7.7 (ddd, JHH, JHF) | - |

| C-5' | - | ~129-131 (d, JHF) |

| H-5' | ~7.2-7.4 (ddd, JHH, JHF) | - |

| C-6' | - | ~115-117 |

Two-Dimensional NMR Techniques (DEPT, HMBC, HSQC, COSY, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ carbons. For the target molecule, DEPT-135 and DEPT-90 experiments would confirm the presence of four CH signals (two on the oxazole ring, two on the phenyl ring) and the absence of any CH₂ or CH₃ groups. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as H-4' to C-4' and H-2 to C-2. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the two adjacent protons on the phenyl ring (H-4' and H-5'), helping to trace the connectivity within the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, revealing long-range (2- and 3-bond) correlations between protons and carbons. mdpi.com These correlations are vital for connecting different fragments of the molecule. Key expected correlations include:

The oxazole proton H-4 showing a correlation to the phenyl carbon C-1', confirming the connection point between the two rings.

The phenyl proton H-5' showing correlations to the fluorinated carbon C-3' and the brominated carbon C-6'.

The phenyl proton H-4' showing a correlation to the fluorinated carbon C-2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the oxazole proton H-4 and the phenyl proton H-4', providing definitive proof of the regiochemical arrangement around the C5-C1' bond.

Elucidation of Substitution Patterns and Regiochemistry

The combination of 1D and 2D NMR techniques allows for the unambiguous determination of the molecule's regiochemistry. biointerfaceresearch.com The substitution pattern on the phenyl ring is confirmed by several key pieces of evidence:

¹³C- ¹⁹F Coupling: The large one-bond coupling constants (¹JCF) for C-2' and C-3' confirm the positions of the fluorine atoms.

HMBC Correlations: As described above, long-range H-C correlations are critical. The correlation from H-4 to the quaternary carbon C-1' establishes the 5-phenyl-oxazole isomer, while correlations from the phenyl protons to the halogenated carbons confirm their relative positions. mdpi.com

NOESY Correlations: The spatial proximity revealed by a NOESY cross-peak between H-4 of the oxazole and H-4' of the phenyl ring provides conclusive evidence for the substitution pattern, ruling out other possible isomers.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns under ionization. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous calculation of the molecular formula. For this compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. biointerfaceresearch.comrsc.org

Expected HRMS Data for C₁₀H₄BrF₂NO

| Ion Formula | Calculated Mass ([M+H]⁺ for ⁷⁹Br) | Calculated Mass ([M+H]⁺ for ⁸¹Br) |

| [C₁₀H₅BrF₂NO]⁺ | 275.9571 | 277.9550 |

Analysis of Fragmentation Patterns

Under electron impact (EI) or other ionization methods, the molecular ion fragments in a reproducible manner, providing a "fingerprint" that can help elucidate the structure. The fragmentation of phenyl-oxazoles often involves characteristic losses. clockss.org For the title compound, key fragmentation pathways would include:

Loss of CO: A common fragmentation pathway for oxazoles is the loss of a carbon monoxide molecule (28 Da) from the molecular ion.

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment ion without the bromine atom. miamioh.edu

Ring Cleavage: The oxazole ring can undergo further cleavage, leading to the loss of entities like HCN.

Phenyl Cation Formation: The substituted phenyl cation or related fragments are also expected. whitman.edu

Expected Major Fragments in the Mass Spectrum

| m/z (for ⁷⁹Br) | Possible Fragment Identity | Neutral Loss |

| 276 | [C₁₀H₄BrF₂NO]⁺ | Molecular Ion |

| 248 | [C₉H₄BrF₂N]⁺ | CO |

| 197 | [C₁₀H₄F₂NO]⁺ | Br |

| 169 | [C₉H₄F₂N]⁺ | Br, CO |

| 142 | [C₈H₄F₂]⁺ | Br, CO, HCN |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and ascertain the vibrational modes within a molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the oxazole ring, the substituted phenyl ring, and the carbon-halogen bonds.

The vibrational modes can be categorized as either stretching (symmetric and asymmetric) or bending (in-plane and out-of-plane) vibrations. The interpretation of these spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. nih.gov For related oxazole derivatives, studies have shown a good correlation between experimental and theoretically calculated vibrational wavenumbers. ajchem-a.com

The expected characteristic IR absorption bands for this compound are summarized in the table below, based on data from analogous structures and computational predictions for similar heterocyclic and aromatic compounds. ajchem-a.comresearchgate.net

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (oxazole ring) | Stretching | 1620 - 1570 |

| C=C (aromatic & oxazole) | Stretching | 1600 - 1450 |

| C-O-C (oxazole ring) | Asymmetric Stretching | 1280 - 1200 |

| C-F (aryl fluoride) | Stretching | 1250 - 1020 |

| C-Br | Stretching | 680 - 515 |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 |

This table presents expected ranges based on characteristic group frequencies for similar compounds.

The precise positions of these bands can be influenced by the electronic effects of the substituents on both the phenyl and oxazole rings. The strong electronegativity of the fluorine atoms and the presence of the bromine atom are expected to modulate the bond strengths and, consequently, the vibrational frequencies of the adjacent groups.

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods provide valuable information about the functional groups and connectivity within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

For a compound like this compound, a single-crystal X-ray diffraction study would provide definitive evidence of its structure. Although specific crystallographic data for the title compound is not publicly available, studies on structurally related halogenated phenyl-oxazole and other heterocyclic systems provide a strong basis for the expected structural parameters. nih.govmdpi.comresearchgate.net These studies confirm the planar nature of the oxazole ring and its relative orientation to the substituted phenyl ring. The crystal packing is often stabilized by a network of intermolecular interactions, which can include hydrogen bonds and halogen bonds. nih.gov

The analysis of the geometric parameters obtained from X-ray crystallography provides deep insights into the electronic structure of the molecule. The bond lengths and angles within the oxazole and the bromo-difluorophenyl moieties are influenced by factors such as hybridization, resonance, and steric hindrance.

Below are tables of expected bond lengths and angles for the key structural fragments of this compound, based on crystallographic data from similar structures and computational models. researchgate.netarcjournals.orgyoutube.com

Expected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C-Br | 1.88 - 1.92 |

| C-F | 1.34 - 1.37 |

| C=N (oxazole) | 1.29 - 1.32 |

| C-N (oxazole) | 1.37 - 1.40 |

| C-O (oxazole) | 1.36 - 1.39 |

| C-C (phenyl-oxazole) | 1.47 - 1.51 |

| C-C (aromatic) | 1.38 - 1.41 |

This table presents expected ranges based on data from structurally related compounds.

Expected Bond Angles (°)

| Angle | Expected Angle (°) |

| C-C-N (oxazole) | 105 - 110 |

| C-O-C (oxazole) | 102 - 106 |

| C(phenyl)-C(oxazole)-N | 125 - 130 |

| C-C-Br (aromatic) | 118 - 122 |

| C-C-F (aromatic) | 117 - 121 |

This table presents expected ranges based on data from structurally related compounds.

Synergistic Integration of Spectroscopic and Computational Data for Structural Assignment

In modern chemical research, the structural elucidation of novel compounds rarely relies on a single technique. Instead, a synergistic approach that integrates experimental data with computational modeling provides the most comprehensive and reliable structural assignment. arxiv.org Density Functional Theory (DFT) has emerged as a particularly powerful tool in this regard. nih.govnih.gov

DFT calculations can be used to predict a range of molecular properties, including optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. nih.gov By comparing the calculated spectra with the experimental data, a much more detailed and confident assignment of the observed signals can be achieved. For instance, calculated IR frequencies, when appropriately scaled, can help to resolve ambiguities in the assignment of complex vibrational modes. researchgate.net

Furthermore, computational methods allow for the exploration of conformational landscapes and the prediction of the most stable molecular structures. This is particularly useful when experimental data, such as from X-ray crystallography, is not available. The comparison of calculated bond lengths and angles with those from a library of experimentally determined structures of related compounds can lend strong support to a proposed structure. researchgate.net

In the case of this compound, where experimental data may be limited, a combined approach is indispensable. The predicted IR spectrum from DFT calculations can guide the interpretation of experimental spectra of this compound and its derivatives. Similarly, the computationally optimized geometry can serve as a robust model for its three-dimensional structure, providing valuable insights into its steric and electronic properties in the absence of single-crystal X-ray data. This integrated strategy of combining empirical spectroscopic data with theoretical calculations represents the state-of-the-art in the structural characterization of complex organic molecules. researchgate.netsemanticscholar.org

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Understanding for Halogenated Oxazoles

The synthesis of the oxazole (B20620) ring is a well-established field, with several classical methods providing reliable access to the core heterocycle. ijpsonline.comtandfonline.com These include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the van Leusen oxazole synthesis, a versatile method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes. ijpsonline.commdpi.comnih.gov The latter is particularly noteworthy for its ability to generate 5-substituted oxazoles, a key structural feature of the target compound class. mdpi.comnih.gov

Modern synthetic advancements have introduced a variety of catalytic methods that offer milder reaction conditions and broader functional group tolerance. organic-chemistry.org Copper- and gold-catalyzed reactions, for instance, have emerged as powerful tools for constructing the oxazole ring. organic-chemistry.orgscientificupdate.com Specifically, copper-catalyzed tandem oxidative cyclizations and gold-catalyzed heterocyclizations have demonstrated high efficiency in producing polysubstituted oxazoles. organic-chemistry.orgscientificupdate.com

For the introduction of the halogenated phenyl group, Suzuki-Miyaura coupling reactions have proven effective for creating carbon-carbon bonds between the oxazole core and a (halo)phenylboronic acid. tandfonline.com The presence of halogens on the aromatic ring is generally well-tolerated in these cross-coupling processes, allowing for the late-stage introduction of this critical functionality. acs.org

Mechanistic understanding of halogenated oxazoles has also advanced significantly. Studies on the "halogen dance" rearrangement of iodo- and bromooxazoles have provided insights into the controlled isomerization of these compounds, enabling the selective placement of halogen atoms on the oxazole ring. researchgate.net This is particularly relevant for creating specific isomers for further derivatization. The electronic nature of the oxazole ring, being less aromatic than thiazoles, influences its reactivity, with electrophilic substitution typically occurring at the C5 position and nucleophilic substitution favored at C2. wikipedia.org The presence of halogens on the phenyl ring further modulates this reactivity through inductive effects.

Identification of Unexplored Derivatization Pathways and Functionalization Opportunities

The presence of multiple halogen atoms on the phenyl ring of compounds like 5-(6-bromo-2,3-difluorophenyl)oxazole opens up a vast array of possibilities for further chemical modification. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Furthermore, the oxazole ring itself presents opportunities for functionalization. While direct C-H functionalization of oxazoles is an emerging area, the inherent reactivity patterns of the ring can be exploited. wikipedia.org For instance, lithiation at the C2 position allows for the introduction of various electrophiles. acs.orgjohnshopkins.edu The development of new catalytic systems for the selective C-H activation of both the oxazole and the halogenated phenyl ring would represent a significant step forward in the efficient derivatization of these complex scaffolds.

Advancements in Computational Approaches for Complex Oxazole Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of complex organic molecules, including halogenated oxazoles. researchgate.netirjweb.comworldwidejournals.com DFT calculations can provide valuable insights into bond lengths, bond angles, and dihedral angles, helping to elucidate the three-dimensional structure of these molecules. irjweb.com

Moreover, computational methods are crucial for predicting the reactivity and spectroscopic properties of these compounds. researchgate.networldwidejournals.com By calculating parameters such as dipole moments, molecular electrostatic potentials, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can rationalize and predict the regioselectivity of chemical reactions. irjweb.com For example, computational studies can help to understand the mechanism of the halogen dance rearrangement and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, often built using computational descriptors, are increasingly used to predict the biological activity of novel compounds. researchgate.netnih.govjcchems.com By correlating the structural features of a series of oxazole derivatives with their observed biological effects, these models can guide the design of new compounds with enhanced potency or selectivity. nih.govjcchems.com As computational power and theoretical methods continue to advance, the in silico design and screening of complex oxazole systems will become increasingly accurate and predictive, accelerating the discovery of new functional materials and therapeutic agents.

Prospects for New Methodologies and Applications in Advanced Organic Synthesis and Materials Science

The unique structural and electronic properties of halogenated phenyl-oxazoles make them attractive targets for a wide range of applications. In advanced organic synthesis, they can serve as versatile building blocks for the construction of more complex molecular architectures. aip.org The orthogonal reactivity of the different halogen atoms can be exploited in sequential cross-coupling reactions to build intricate structures in a controlled manner.

In materials science, the incorporation of halogenated phenyl-oxazoles into organic electronic materials is a promising area of research. The oxazole core is a known luminophore, and the introduction of heavy atoms like bromine can enhance intersystem crossing and promote phosphorescence, a desirable property for organic light-emitting diodes (OLEDs). The fluorine atoms can improve the thermal and oxidative stability of the material, as well as tune its electronic energy levels. The development of new polymerization methods utilizing these functionalized oxazoles could lead to novel conductive polymers and organic semiconductors with tailored properties.

The biological activity of oxazole derivatives is well-documented, with applications in medicinal chemistry as anticancer, antibacterial, and anti-inflammatory agents. nih.govaip.orgacs.orgnih.gov The presence of halogens can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, the synthesis and biological evaluation of a diverse library of halogenated phenyl-oxazoles could lead to the discovery of new drug candidates with improved efficacy and metabolic profiles. researchgate.net Future research will likely focus on developing more efficient and sustainable synthetic methods, exploring novel derivatization strategies, and leveraging computational tools to design and optimize halogenated oxazole-based compounds for a wide array of applications in medicine and materials science.

Q & A

Basic: What are common synthetic routes for preparing 5-aryloxazole derivatives like 5-(6-bromo-2,3-difluorophenyl)oxazole?

The synthesis of 5-aryloxazoles typically employs van Leusen's oxazole synthesis , which involves cyclization of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃) in methanol at reflux (70°C, 3 hours) . For brominated derivatives like this compound, post-functionalization via regioselective bromination using N-bromosuccinimide (NBS) or Cu(II)-mediated reactions may be required . Key steps include:

- Aldehyde precursor preparation : Halogenated aromatic aldehydes (e.g., 6-bromo-2,3-difluorobenzaldehyde) are synthesized first.

- Cyclization : TosMIC reacts with the aldehyde to form the oxazole core.

- Purification : Extraction with methyl tert-butyl ether and drying over Na₂SO₄ .

Basic: What analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing fluorine and bromine effects on chemical shifts) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to validate molecular weight and isotopic patterns (e.g., bromine’s distinct M+2 peak) .

- X-ray Crystallography : Resolve crystal packing and halogen bonding interactions in cocrystals with perfluorinated iodobenzenes .

Advanced: How can regioselectivity challenges in brominating oxazole derivatives be addressed?

Regioselective bromination at the oxazole’s C4 position requires directing groups or catalytic systems . For example:

- Lithium bis(trimethylsilyl)amide (LiHMDS) promotes deprotonation at C4, enabling NBS-mediated bromination with >90% selectivity .

- Copper catalysts (e.g., CuBr₂) enhance reactivity in tandem cyclization-bromination reactions .

Optimization involves solvent polarity (e.g., THF vs. DCM), temperature (−78°C to room temperature), and stoichiometric control to minimize di-brominated byproducts .

Advanced: What role does halogen bonding play in the material science applications of this compound?

The bromine atom in this compound facilitates halogen bonding (XB) with electron-deficient systems (e.g., perfluorinated iodobenzenes), enabling:

- Cocrystal engineering : XB directs molecular packing for luminescent materials or porous frameworks. Electrostatic potential maps predict acceptor strength (e.g., oxazole’s N vs. O sites) .

- Charge-transfer complexes : Bromine’s σ-hole interaction with iodinated partners enhances conductivity in organic semiconductors .

Advanced: How is the antitumor activity of brominated oxazole derivatives evaluated in vitro?

Standard protocols include:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., triple-negative breast cancer MDA-MB-231) .

- Molecular docking : AutoDock/Vina simulations to predict binding to targets like PLK-1 kinase or aromatase, focusing on halogen-π interactions with active-site residues .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) to quantify caspase activation .

Advanced: How can computational modeling predict the bioactivity of this compound?

Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to:

- Calculate electrostatic potentials to identify reactive sites for halogen bonding .

- Simulate binding free energies (ΔG) to targets like ion channels, using PMF (Potential of Mean Force) analysis .

- Optimize QSAR models by correlating substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values from high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.